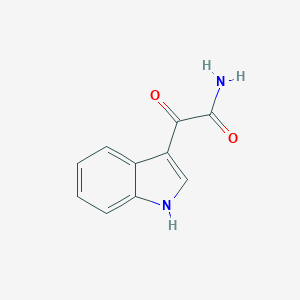

インドール-3-グリオキシルアミド

概要

説明

Indole-3-glyoxylamide is a natural product found in Rhopaloeides odorabile with data available.

科学的研究の応用

医薬品化学:優れたスキャフォールド

インドール-3-グリオキシルアミドは、医薬品化学において優れたスキャフォールドとして役立ちます。この用語は、複数の種類の生体標的に結合する能力を持つ分子構造を指します。 インドール核は、グリオキシルアミド機能と組み合わされることで、特定の分子標的に相互作用することを目的とした構造修飾のための汎用性の高いテンプレートを提供し、望ましい治療効果を生み出します .

創薬と発見

この化合物は、創薬と発見に使用されてきました。研究者は、インドリルグリオキシルアミド部分を活用して、潜在的に有用な薬剤、特にin vivoモデルで活性を示すか、臨床試験に達している薬剤を作成してきました。 これには、過去20年間のデータを参照して、特定の標的に相互作用する化合物の合理的設計が含まれます .

チューブリン重合阻害

インドール-3-グリオキシルアミド誘導体は、チューブリン重合阻害剤として報告されています。これらの化合物は、コルヒチン結合部位でチューブリンと相互作用し、細胞の微小管ネットワークを破壊し、複数の癌細胞株に対して細胞傷害効果を発揮します。 いくつかの誘導体は、頭頸部癌のマウス異種移植モデルで有意な腫瘍増殖阻害を示し、新たな治療法としての可能性を示唆しています .

癌化学療法

この化合物の誘導体は、癌化学療法における応用について検討されてきました。 一連のインドール-3-グリオキシルアミドが合成され、前立腺癌、肺癌、結腸癌などのさまざまな癌細胞株に対するin vitro細胞毒性活性が、MTTアッセイなどのアッセイを使用して評価されています .

薬理活性

インドール-3-グリオキシルアミドベースの化合物は、さまざまな薬理活性を示しています。 グリオキシルアミド部分を修飾する能力により、さまざまなタンパク質、受容体、酵素と相互作用するように調整できる、さまざまな治療効果を持つ化合物が生成されています .

抗癌活性

このスキャフォールドは、抗癌活性を持つ化合物を合成するために重要でした。 インドール-3-グリオキシルアミドの特定の誘導体が合成され、癌細胞の増殖を阻害する能力について試験されており、この化合物が新しい癌治療薬の開発における潜在的な可能性を示しています .

作用機序

Target of Action

Indole-3-glyoxylamide primarily targets tubulin , a globular protein that is the main component of microtubules in cells . Tubulin heterodimers, composed of α- and β-tubulin, are the building blocks of cellular microtubules . These microtubules play a crucial role in maintaining cell structure, enabling cell motility, and most importantly, in cell division .

Mode of Action

Indole-3-glyoxylamide interacts with tubulin at the colchicine binding site . This interaction disrupts the normal dynamics of microtubules, leading to either stabilization or destabilization of the microtubules . Regardless of the exact binding site, the disruption of normal function results in apoptosis, or programmed cell death .

Biochemical Pathways

The primary biochemical pathway affected by Indole-3-glyoxylamide is the tubulin polymerization pathway . By inhibiting tubulin polymerization, the compound disrupts the cellular microtubule network . This disruption affects various cellular processes, including cell division, which ultimately leads to apoptosis .

Pharmacokinetics

It’s worth noting that the compound has been described asorally bioavailable , suggesting that it can be effectively absorbed from the gastrointestinal tract and distributed throughout the body.

Result of Action

The molecular and cellular effects of Indole-3-glyoxylamide’s action primarily involve the disruption of the cellular microtubule network and the induction of cytotoxic effects against multiple cancer cell lines . In a mouse xenograft model of head and neck cancer, compounds from the Indole-3-glyoxylamide series demonstrated significant tumor growth inhibition .

Safety and Hazards

生化学分析

Biochemical Properties

Indole-3-glyoxylamide plays a crucial role in biochemical reactions by interacting with tubulin, a protein that is essential for the formation of microtubules. Microtubules are structural components of the cell that are involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Indole-3-glyoxylamide binds to the colchicine binding site on tubulin, disrupting the polymerization of microtubules and leading to the destabilization of the cellular microtubule network . This interaction results in the inhibition of cell division and induces apoptosis in cancer cells.

Cellular Effects

Indole-3-glyoxylamide has been shown to exert significant effects on various types of cells, particularly cancer cells. By disrupting the microtubule network, indole-3-glyoxylamide interferes with cell division, leading to cell cycle arrest and apoptosis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the disruption of microtubules can lead to the activation of stress response pathways and changes in the expression of genes involved in cell survival and apoptosis .

Molecular Mechanism

The molecular mechanism of action of indole-3-glyoxylamide involves its binding to the colchicine binding site on tubulin. This binding inhibits the polymerization of tubulin into microtubules, leading to the destabilization of the microtubule network. The disruption of microtubules interferes with various cellular processes, including cell division, intracellular transport, and signal transduction. Additionally, indole-3-glyoxylamide can induce changes in gene expression by activating stress response pathways and promoting apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of indole-3-glyoxylamide have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Over time, indole-3-glyoxylamide can degrade, leading to a decrease in its effectiveness. Long-term studies have shown that continuous exposure to indole-3-glyoxylamide can result in sustained inhibition of cell division and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of indole-3-glyoxylamide vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, indole-3-glyoxylamide can induce toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, but exceeding this dosage can lead to adverse effects .

Metabolic Pathways

Indole-3-glyoxylamide is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can have different levels of activity and toxicity compared to the parent compound. The metabolic pathways of indole-3-glyoxylamide can also affect its overall effectiveness and safety as a therapeutic agent .

Transport and Distribution

Indole-3-glyoxylamide is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound can accumulate in specific tissues, such as tumors, where it exerts its therapeutic effects. The distribution of indole-3-glyoxylamide can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of indole-3-glyoxylamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and disrupts the microtubule network. Post-translational modifications and targeting signals can direct indole-3-glyoxylamide to specific cellular compartments, enhancing its effectiveness in inhibiting cell division and inducing apoptosis .

特性

IUPAC Name |

2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10(14)9(13)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMLDBKLOPNOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204057 | |

| Record name | Indole-3-glyoxylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5548-10-7 | |

| Record name | 3-Indoleglyoxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005548107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-glyoxylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-glyoxylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-INDOLEGLYOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXX3TD5OZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

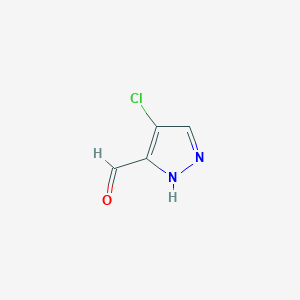

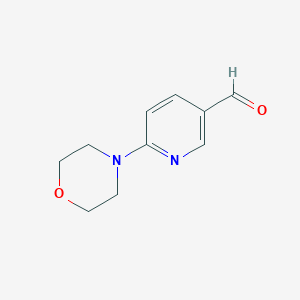

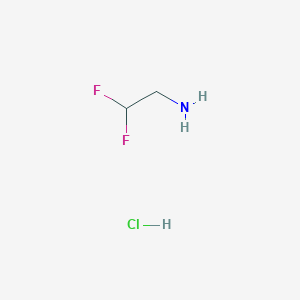

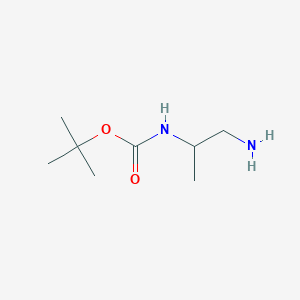

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

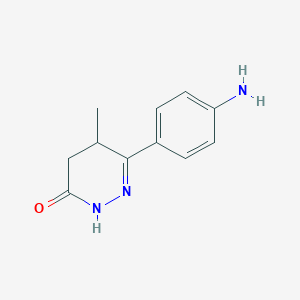

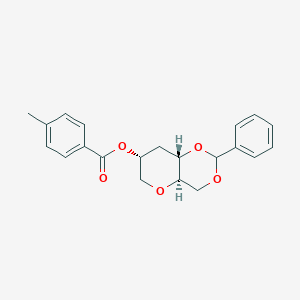

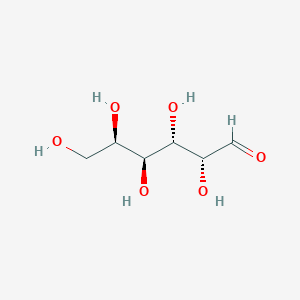

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)

![3-Methylbenzo[b]thiophene-2-carboxaldehyde](/img/structure/B122132.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)

![(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122152.png)

![[(1S,2S,4R,6S,8S,11R,12S,14R,16R,17S)-2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B122158.png)